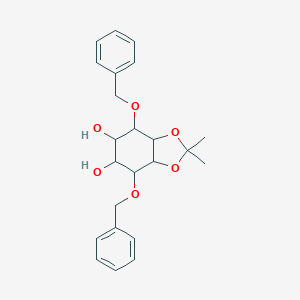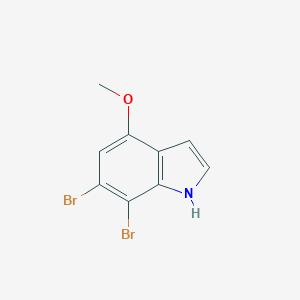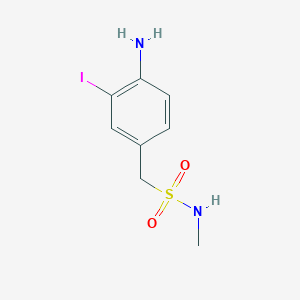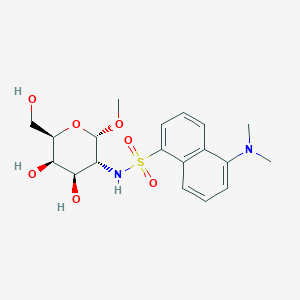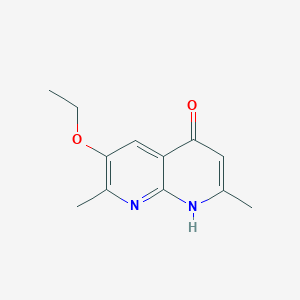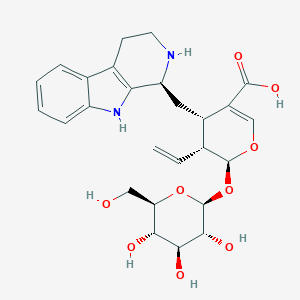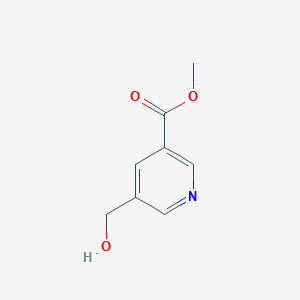
Methyl 5-(hydroxymethyl)nicotinate
Descripción general
Descripción
“Methyl 5-(hydroxymethyl)nicotinate” is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 5-(hydroxymethyl)nicotinate” is 1S/C8H9NO3/c1-12-8(11)7-2-6(5-10)3-9-4-7/h2-4,10H,5H2,1H3 . This indicates that the molecule consists of a pyridine ring substituted with a hydroxymethyl group at the 5-position and a methyl ester group at the 3-position .
Physical And Chemical Properties Analysis
It has a molecular weight of 167.16 . The compound is stored in an inert atmosphere at room temperature .
Aplicaciones Científicas De Investigación
Pharmaceuticals
Application Summary
“Methyl 5-(hydroxymethyl)nicotinate” is used in the pharmaceutical industry. It has been identified in a pharmaceutical formulation, specifically a pain relief spray .
Methods of Application
The compound was identified using a high-performance liquid chromatography–diode array detector (HPLC–DAD) approach . This method was used for the simultaneous assessment of methyl nicotinate (MN), methyl salicylate (MS), ethyl salicylate (ES), and 2-hydroxyethyl salicylate (HES) in the pharmaceutical formulation .
Results and Outcomes
The limits of detection of MN, HES, MS, and ES were found to be 0.0144, 0.0455, 0.0087, and 0.0061 μg/mL, respectively . The recovery percentages and relative standard deviations ranged from 93.48 to 102.12% and 0.301 to 6.341% for all active ingredients . This data demonstrates the sensitivity, accuracy, and precision of the developed method .
Preparation of Selective Cyclooxygenase-2 Inhibitors
Application Summary
“Methyl 5-(hydroxymethyl)nicotinate” is used as an intermediate in the preparation of selective cyclooxygenase-2 inhibitors .
Methods of Application
The specific methods of application are not detailed in the source, but typically, the preparation of selective cyclooxygenase-2 inhibitors involves a series of chemical reactions .
Results and Outcomes
The outcomes of these procedures are selective cyclooxygenase-2 inhibitors, which are used in the treatment of inflammation and pain .
Preparation of Imino Sugars
Application Summary
“Methyl 5-(hydroxymethyl)nicotinate” is also used in the preparation of imino sugars .
Methods of Application
The specific methods of application are not detailed in the source, but typically, the preparation of imino sugars involves a series of chemical reactions .
Results and Outcomes
The outcomes of these procedures are imino sugars, which are used as inhibitors of liver glycogen phosphorylase .
Over-the-Counter Topical Preparations
Application Summary
“Methyl nicotinate”, which is the methyl ester of Niacin, is used as an active ingredient as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain .
Methods of Application
The compound is applied topically to the skin in the form of a cream or lotion .
Results and Outcomes
The action of methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation .
Safety And Hazards
“Methyl 5-(hydroxymethyl)nicotinate” is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
methyl 5-(hydroxymethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)7-2-6(5-10)3-9-4-7/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSXEOUOALNTGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570943 | |
| Record name | Methyl 5-(hydroxymethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(hydroxymethyl)nicotinate | |
CAS RN |
129747-52-0 | |
| Record name | Methyl 5-(hydroxymethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-(hydroxymethyl)nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

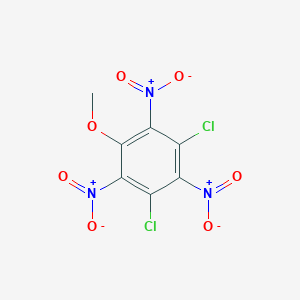
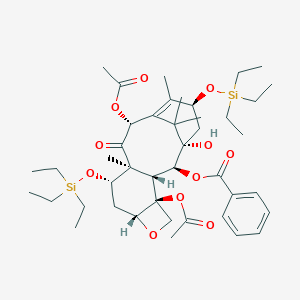
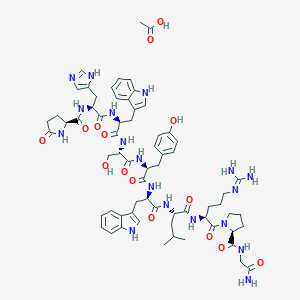
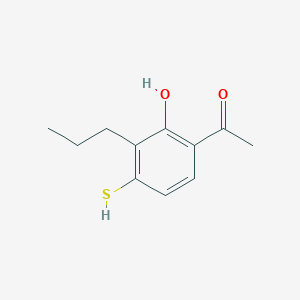
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)
